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Compound of Interest

Compound Name: Azetidine hydrochloride

Cat. No.: B120509 Get Quote

Introduction

Azetidine hydrochloride is a saturated, four-membered heterocyclic amine salt that serves as

a crucial building block in modern medicinal chemistry. Its strained ring system imparts unique

conformational rigidity and physicochemical properties, making the azetidine motif a valuable

scaffold in the design of novel therapeutics. This technical guide provides an in-depth overview

of azetidine hydrochloride, including its chemical properties, key synthetic transformations,

and its role in bioactive molecules.

Core Chemical Properties
Azetidine hydrochloride is a white to off-white crystalline solid that is soluble in water. The

hydrochloride salt form enhances the stability and handling of the otherwise volatile and

reactive free azetidine base.
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Property Value Reference

CAS Number 36520-39-5

Molecular Formula C₃H₈ClN

Molecular Weight 93.55 g/mol

Melting Point >300 °C

Appearance
White to almost white

crystalline powder

Synthetic Utility and Experimental Protocols
The utility of azetidine hydrochloride in drug discovery lies in its function as a versatile

precursor for the synthesis of more complex molecules. The secondary amine within the

azetidine ring readily undergoes a variety of chemical transformations, allowing for its

incorporation into diverse molecular architectures.

N-Boc Protection of Azetidine Hydrochloride
A common first step in the functionalization of azetidine is the protection of the nitrogen atom,

often with a tert-butoxycarbonyl (Boc) group. This reduces the nucleophilicity of the nitrogen

and prevents unwanted side reactions in subsequent synthetic steps.

Experimental Protocol:

To a solution of azetidine hydrochloride (1 equivalent) in a suitable solvent (e.g.,

dichloromethane or a mixture of water and THF), add a base such as triethylamine or

diisopropylethylamine (2.2-3 equivalents) at 0 °C.[1][2]

Allow the mixture to stir for a short period to neutralize the hydrochloride salt and generate

the free azetidine base in situ.

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the reaction mixture at 0 °C.[2]

Allow the reaction to warm to room temperature and stir for several hours until the reaction is

complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass
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spectrometry (LC-MS).

Upon completion, the reaction is quenched, and the N-Boc-azetidine product is isolated and

purified using standard workup and chromatography procedures.[3]

N-Alkylation of Azetidine
The introduction of alkyl substituents on the azetidine nitrogen is a fundamental transformation

for building molecular complexity.

Experimental Protocol (General):

Neutralize azetidine hydrochloride with a suitable base (e.g., triethylamine, potassium

carbonate) in an appropriate solvent to generate the free azetidine.

Add the desired alkylating agent (e.g., an alkyl halide or sulfonate).

Heat the reaction mixture as needed and monitor for completion.

Isolate and purify the N-alkylated azetidine product.

N-Acylation of Azetidine Hydrochloride
Acylation of the azetidine nitrogen introduces an amide functionality, which can serve as a key

structural element or a precursor for further transformations.

Experimental Protocol:

Suspend azetidine hydrochloride (1 equivalent) in an anhydrous solvent such as

dichloromethane (DCM) at 0 °C.

Add a base, for example triethylamine (2.2 equivalents), dropwise and stir for 30 minutes.

Slowly add a solution of the acylating agent, such as an acyl chloride (e.g., acetyl chloride,

1.1 equivalents) or an acid anhydride, in the same solvent.[4][5]

Allow the reaction to warm to room temperature and stir for several hours (typically 16 hours

or until completion by TLC).[5]
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Quench the reaction, for instance by pouring it into ice-cold water, and extract the product.

The crude product is then purified by standard methods such as column chromatography.[5]

Reductive Amination with Azetidine Hydrochloride
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely

used to introduce the azetidine moiety onto carbonyl-containing molecules.

Experimental Protocol:

In a suitable solvent such as methanol or dichloromethane, combine the aldehyde or ketone

(1.0-1.2 equivalents) with azetidine hydrochloride (1.0 equivalent) and a base (e.g.,

triethylamine, 1.0 equivalent) to form the free amine.

Stir the mixture at room temperature to facilitate the formation of the iminium ion

intermediate.

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium

cyanoborohydride (NaBH₃CN) (1.0-1.5 equivalents), to the reaction mixture.[6][7][8]

Continue stirring at room temperature for several hours or until the reaction is complete.

Perform an aqueous workup, often with a basic solution to neutralize any remaining acid and

decompose the excess borohydride.

Extract the product with an organic solvent and purify by chromatography.[6]
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General Workflow for Azetidine Derivatization
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General workflow for azetidine derivatization.

The Azetidine Moiety in Drug Discovery: Signaling
Pathways
The rigid structure of the azetidine ring can impart favorable pharmacological properties to drug

candidates, such as improved binding affinity and metabolic stability. Azetidine-containing

compounds have been developed to target a wide range of biological pathways.

Azelnidipine: L-Type Calcium Channel Blockade
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the

treatment of hypertension.[9][10] It contains an azetidine ring which contributes to its unique

pharmacological profile. Azelnidipine selectively inhibits the influx of calcium ions through L-
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type calcium channels in vascular smooth muscle cells.[9] This leads to vasodilation and a

reduction in blood pressure.[9]

Azelnidipine Mechanism of Action
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Azelnidipine's inhibition of the L-type calcium channel.

Cobimetinib: Inhibition of the MAPK/ERK Signaling
Pathway
Cobimetinib is a selective inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK

signaling pathway.[11][12] This pathway is often constitutively activated in various cancers due

to mutations in genes like BRAF.[11] Cobimetinib, which incorporates a substituted azetidine

moiety, is used in combination with BRAF inhibitors for the treatment of melanoma.[11] By

blocking MEK, cobimetinib prevents the phosphorylation and activation of ERK, thereby

inhibiting downstream signaling that promotes cell proliferation and survival.[13]
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Cobimetinib's inhibitory action on the MAPK/ERK pathway.

Conclusion
Azetidine hydrochloride is a valuable and versatile building block for drug discovery and

development. Its unique structural features and synthetic accessibility allow for the creation of

diverse and potent bioactive molecules. A thorough understanding of its chemical properties

and reactivity is essential for medicinal chemists aiming to leverage the full potential of the

azetidine scaffold in the design of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Azetidine Hydrochloride: A Technical Guide for Drug
Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120509#azetidine-hydrochloride-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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